molecular formula C15H17FN2O B1628253 N-(1-cyanocycloheptyl)-3-fluorobenzamide CAS No. 912770-87-7

N-(1-cyanocycloheptyl)-3-fluorobenzamide

Cat. No.: B1628253
CAS No.: 912770-87-7
M. Wt: 260.31 g/mol
InChI Key: SZUMQDVUMCDZBB-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C15H17FN2O and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

N-Heterocyclic Carbenes in Medicinal Chemistry

N-heterocyclic carbenes (NHCs) have seen extensive use in medicinal chemistry due to their structural diversity and chemical properties. They serve as carrier molecules for transition metals, demonstrating efficacy as antibacterial agents and chemotherapeutics. Ag(I)-NHC compounds, in particular, have shown effectiveness against a broad range of bacterial strains and possess antitumor activities comparable or superior to traditional chemotherapeutics like cisplatin and 5-fluorouracil. Research continues to synthesize novel Ag(I)-NHC compounds and further investigate their antibacterial and antitumor activities (Johnson, Southerland, & Youngs, 2017).

N-Heterocyclic Carbenes in Materials Chemistry

The application of NHCs extends beyond medicinal chemistry into materials science, where they have been used for surface functionalization, the creation of polymers, nanoparticles, and well-defined clusters. Recent advances highlight NHCs' role in developing functional materials, showcasing their versatility and potential in creating novel materials with specific properties (Smith, Narouz, Lummis, Singh, Nazemi, Li, & Crudden, 2019).

NHC-Catalyzed Reactions in Organic Synthesis

NHCs have been utilized as powerful organocatalysts in activating chemical compounds for various synthetic applications. One such reaction is the cyanosilylation of carbonyl compounds, where NHCs activate TMSCN for the facile transfer of cyano groups to aldehydes and ketones at room temperature, producing a range of silylated cyanohydrins. This process is notable for its mild conditions, high yields, and functional group tolerance, illustrating NHCs' efficiency as catalysts in organic synthesis (Song, Gallou, Reeves, Tan, Yee, & Senanayake, 2006).

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-13-7-5-6-12(10-13)14(19)18-15(11-17)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUMQDVUMCDZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587552
Record name N-(1-Cyanocycloheptyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-87-7
Record name N-(1-Cyanocycloheptyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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